N-(2-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(2-Chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide: is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to yield the benzamide.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the benzamide with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the benzamide core, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of similar compounds with biological targets.
Industry:
Materials Science: Potential use in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring suggests potential interactions with sulfur-containing biomolecules, while the benzamide core could interact with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-Chlorophenyl)-4-ethoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
- The combination of the 2-chlorophenyl, ethoxy, and thiophen-2-ylmethyl groups in N-(2-chlorophenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide provides a unique set of chemical properties, such as specific electronic and steric effects, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C20H18ClNO2S |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-2-24-16-11-9-15(10-12-16)20(23)22(14-17-6-5-13-25-17)19-8-4-3-7-18(19)21/h3-13H,2,14H2,1H3 |
InChI Key |
OBPYPNYXAWPINP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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